N-(2-méthoxybenzyle)éthanamine

Vue d'ensemble

Description

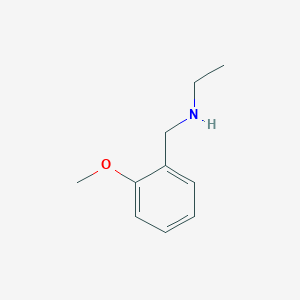

N-(2-Methoxybenzyl)ethanamine is a chemical compound belonging to the class of phenethylamines. It is characterized by the presence of a methoxy group attached to the benzyl moiety and an ethanamine chain. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.

Applications De Recherche Scientifique

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.

Medicine: Studied for its psychoactive properties and potential use in treating certain neurological disorders.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

Target of Action

N-(2-methoxybenzyl)ethanamine, also known as 25B-NBOMe, is a synthetic phenethylamine derivative . Its primary target is the serotonin 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is primarily found in the central nervous system, and plays a key role in cognitive and behavioral processes .

Mode of Action

The compound acts as an agonist at the serotonin 5-HT2A receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the 5-HT2A receptors, N-(2-methoxybenzyl)ethanamine mimics the action of serotonin, leading to an increase in the serotonergic activity in the brain .

Biochemical Pathways

Upon binding to the 5-HT2A receptors, N-(2-methoxybenzyl)ethanamine triggers a series of biochemical reactions. It increases the release of dopamine , serotonin , acetylcholine , and glutamate in various regions of the brain, including the frontal cortex, striatum, and nucleus accumbens . These neurotransmitters play crucial roles in mood regulation, cognition, and perception, among other functions .

Result of Action

The activation of the 5-HT2A receptors by N-(2-methoxybenzyl)ethanamine leads to a range of effects at the molecular and cellular levels. It induces hallucinogenic activity, impacts short-term memory, and may decrease locomotor activity . In addition, it has been associated with various toxic effects, including tachycardia, hypertension, hallucinations, and in severe cases, rhabdomyolysis, acute kidney injury, and death .

Action Environment

The action, efficacy, and stability of N-(2-methoxybenzyl)ethanamine can be influenced by various environmental factors. For instance, the compound is often sold on blotter paper, which can affect its stability and potency . Furthermore, its effects can be influenced by the user’s individual characteristics, such as their physiological state, genetic makeup, and the presence of other substances in their system .

Analyse Biochimique

Biochemical Properties

N-(2-methoxybenzyl)ethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with serotonin 5-HT2A receptors, which are involved in cognitive and behavioral processes The nature of these interactions involves agonism at the receptor sites, leading to various downstream effects

Cellular Effects

N-(2-methoxybenzyl)ethanamine has been shown to influence various types of cells and cellular processes. It affects cell signaling pathways by modulating the activity of serotonin receptors, which can lead to changes in gene expression and cellular metabolism . The compound’s impact on cell function includes alterations in neurotransmitter release and receptor sensitivity, which can have significant implications for cellular communication and overall cell health.

Molecular Mechanism

The molecular mechanism of action of N-(2-methoxybenzyl)ethanamine involves its binding interactions with serotonin 5-HT2A receptors. This binding leads to the activation of intracellular signaling cascades, resulting in changes in gene expression and enzyme activity . The compound may also inhibit or activate other enzymes, contributing to its overall biochemical effects. Understanding these molecular interactions is crucial for developing potential therapeutic applications of N-(2-methoxybenzyl)ethanamine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-methoxybenzyl)ethanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(2-methoxybenzyl)ethanamine can maintain its activity for extended periods, although its stability may vary depending on environmental conditions . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the need for careful monitoring in experimental settings.

Dosage Effects in Animal Models

The effects of N-(2-methoxybenzyl)ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and behavior. Higher doses can lead to toxic or adverse effects, including disruptions in neurotransmitter systems and potential neurotoxicity . Understanding the dosage-dependent effects of N-(2-methoxybenzyl)ethanamine is essential for determining its safety and efficacy in potential therapeutic applications.

Metabolic Pathways

N-(2-methoxybenzyl)ethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolic health

Transport and Distribution

The transport and distribution of N-(2-methoxybenzyl)ethanamine within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding these transport mechanisms is essential for predicting the compound’s effects in different biological contexts.

Subcellular Localization

N-(2-methoxybenzyl)ethanamine’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical effects

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)ethanamine typically involves the reaction of 2-methoxybenzyl chloride with ethanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of N-(2-methoxybenzyl)ethanamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: N-(2-Methoxybenzyl)ethanamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: It can participate in substitution reactions where the methoxy group or the ethanamine chain is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of secondary amines or N-(2-methoxybenzyl)ethanamine derivatives.

Substitution: Formation of halogenated derivatives or other substituted products.

Comparaison Avec Des Composés Similaires

N-(2-Methoxybenzyl)ethanamine is structurally similar to other phenethylamine derivatives such as:

- N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (25B-NBOMe)

- N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe)

- N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe)

Uniqueness: What sets N-(2-methoxybenzyl)ethanamine apart is its specific substitution pattern and its unique interaction with serotonin receptors, which results in distinct psychoactive effects compared to other similar compounds.

Activité Biologique

N-(2-methoxybenzyl)ethanamine, commonly referred to as 25I-NBOMe, is a synthetic compound belonging to the family of phenethylamines and is known for its potent agonistic activity at serotonin receptors, particularly the 5-HT2A receptor. This article provides a comprehensive overview of its biological activity, including receptor binding affinity, pharmacological effects, case studies, and relevant research findings.

25I-NBOMe is characterized by the presence of a methoxybenzyl group, which significantly enhances its binding affinity to serotonin receptors. The addition of this group has been shown to increase the compound's binding affinity at the human 5-HT2A receptor by approximately 17-fold compared to its structural analogs like 2C-I .

The compound acts primarily as a full agonist at the 5-HT2A receptor with low nanomolar affinity (EC50 = 81 pM) . It also exhibits significant affinities for other serotonin receptor subtypes including 5-HT1A, 5-HT2B, and 5-HT6, as well as dopamine D3 and D4 receptors .

In Vitro Studies

In vitro studies have demonstrated that 25I-NBOMe induces various pharmacological effects:

- Vasoconstriction : In vascular assays using rat tail arteries, 25I-NBOMe was shown to act as a partial agonist, indicating potential implications for cardiovascular health .

- Head Twitch Response (HTR) : Animal studies have indicated that 25I-NBOMe elicits a robust head twitch response in mice, which is a common behavioral indicator of serotonergic activity. The effective dose (ED50) for inducing HTR was found to be 78 µg/kg , making it slightly less potent than LSD (ED50 = 52.9 µg/kg) .

Case Studies

Several case studies highlight the adverse effects associated with the use of 25I-NBOMe:

- Accidental Deaths : A notable case involved a young male who died from respiratory distress linked to 25C-NBOMe toxicity. Autopsy findings revealed significant cardiovascular issues, suggesting that the compound may exacerbate existing health conditions .

- Clinical Toxicology Reports : Reports indicate that users frequently experience symptoms such as tachycardia, agitation, hallucinations, and seizures after consumption. These symptoms are consistent with sympathomimetic toxicity .

Comparative Biological Activity

The following table summarizes key pharmacological properties of N-(2-methoxybenzyl)ethanamine compared to related compounds:

| Compound | Receptor Affinity (nM) | ED50 (µg/kg) | Agonistic Activity |

|---|---|---|---|

| 25I-NBOMe | ~0.081 | 78 | Full Agonist |

| LSD | ~0.052 | 52.9 | Full Agonist |

| 2C-I | ~0.830 | 830 | Partial Agonist |

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-11-8-9-6-4-5-7-10(9)12-2/h4-7,11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUPFXRVSIJGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293625 | |

| Record name | N-Ethyl-2-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62924-83-8 | |

| Record name | N-Ethyl-2-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62924-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2-methoxybenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.